molecular formula C16H15ClN2O B2590931 2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide CAS No. 2097915-59-6

2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide

Cat. No. B2590931
CAS RN: 2097915-59-6
M. Wt: 286.76
InChI Key: HSHODGQSMOSCRQ-UHFFFAOYSA-N
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Description

“2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide” is a chemical compound . It is an important boronic acid derivative . This compound has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of this compound involves a series of reactions . The structure of the compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide” was determined using X-ray single crystal diffraction . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied . The compound was obtained by a five-step substitution reaction .

properties

IUPAC Name

2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-14-4-2-1-3-13(14)16(20)19-10-11-5-8-15(18-9-11)12-6-7-12/h1-5,8-9,12H,6-7,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHODGQSMOSCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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